Lipophilicity and Polar Surface Area Comparison with Close Structural Analogs
The target compound exhibits a computed XLogP3 of 3 and a TPSA of 74.9 Ų [1]. In the absence of experimental logD or logP data, these computed values differentiate it from closely related analogs such as 4-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide (C20H24N2O3S, MW 372.5, predicted XLogP3 ~3.3) and 3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide (predicted XLogP3 ~2.5, TPSA ~120 Ų). The target compound’s intermediate lipophilicity and moderate PSA place it in a range often associated with CNS drug-likeness, while the nitro analog’s higher PSA and lower logP may favor peripheral target engagement. These comparisons are based on in silico predictions and class-level inference; direct experimental measurements for the target compound have not been reported.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3; TPSA = 74.9 Ų |
| Comparator Or Baseline | 4-methyl analog: predicted XLogP3 ≈ 3.3; 3-nitro analog: predicted XLogP3 ≈ 2.5, TPSA ≈ 120 Ų |
| Quantified Difference | ΔXLogP3 ~ -0.3 vs. 4-methyl analog; ΔXLogP3 ~ +0.5 vs. 3-nitro analog; ΔTPSA ~ -45 Ų vs. 3-nitro analog |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2021.05.07) [1] |
Why This Matters
Lipophilicity and PSA are key determinants of membrane permeability and CNS exposure; a compound with XLogP3 = 3 and TPSA < 90 Ų is statistically more likely to cross the blood–brain barrier, which may be relevant for neuroscience-targeted screening collections.
- [1] PubChem. (2025). Compound Summary for CID 16829883, N-((1-tosylpyrrolidin-2-yl)methyl)benzamide. National Library of Medicine, National Center for Biotechnology Information. View Source
